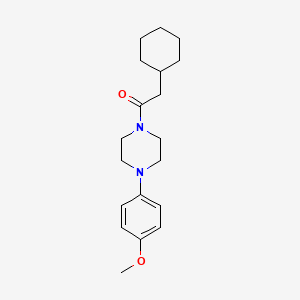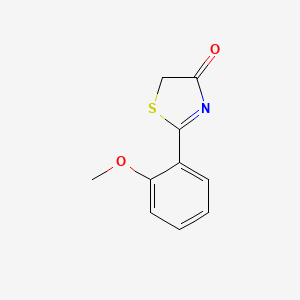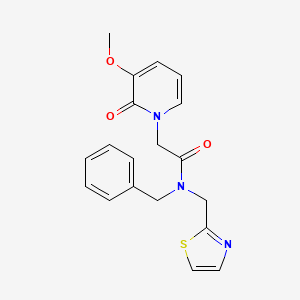![molecular formula C18H20ClN5 B5686494 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5686494.png)
4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of various signaling pathways that are involved in cell growth, proliferation, and inflammation. This compound has been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in the regulation of cell survival and proliferation. Additionally, 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine have been extensively studied in various in vitro and in vivo models. This compound has been found to induce apoptosis in cancer cells, reduce the levels of pro-inflammatory cytokines, and inhibit the replication of several viruses. Additionally, 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been found to have a low toxicity profile in animal models, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is its potential as a multi-targeted therapeutic agent. This compound has been found to exhibit activity against various signaling pathways involved in cancer, inflammation, and viral infections. Additionally, 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has a low toxicity profile, making it a safe and effective therapeutic agent.
One of the limitations of using 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in vivo, and may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. One direction is to further explore its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Another direction is to explore the potential of this compound as a lead compound for the development of new multi-targeted therapeutic agents. Finally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 4-chlorophenylpiperidine with 1,6-dimethylpyrazolo[3,4-d]pyrimidine-4-amine in the presence of a suitable catalyst. The reaction proceeds via a series of intermediate steps, and the final product is obtained after purification and characterization.
Scientific Research Applications
The potential therapeutic properties of 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine have been extensively studied in various scientific research fields. This compound has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines. Additionally, 4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been found to have anti-viral activity against several viruses, including HIV and HCV.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-12-21-17-16(10-20-23(17)2)18(22-12)24-9-3-4-14(11-24)13-5-7-15(19)8-6-13/h5-8,10,14H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMGNSHEYZORMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCCC(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)

![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)

![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)